molecular formula C25H22ClNO5S B2809777 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866866-02-6

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2809777
CAS No.: 866866-02-6
M. Wt: 483.96
InChI Key: DWUPSPBNRSJKNY-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorophenyl, ethoxy, methoxyphenyl, and sulfonyl groups. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline derivatives with fewer substituents.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
  • 1-[(3-Bromophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

Uniqueness

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-3-32-20-9-12-23-22(14-20)25(28)24(16-27(23)15-17-5-4-6-18(26)13-17)33(29,30)21-10-7-19(31-2)8-11-21/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPSPBNRSJKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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